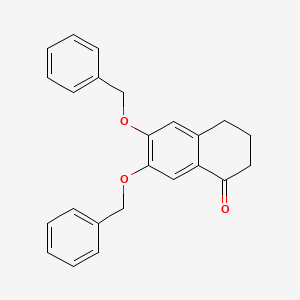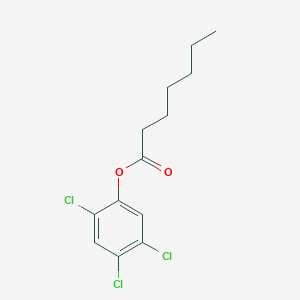![molecular formula C19H16N2O4S B14287755 1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 116369-73-4](/img/structure/B14287755.png)
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine. The compound’s structure includes a naphthalene ring system, which is fused with a hydrazone moiety and a methoxyphenyl group. The ethenesulfonyl group attached to the phenyl ring adds to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydrazinylidenenaphthalen-1-one and 3-(ethenesulfonyl)-4-methoxybenzaldehyde under acidic or basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: The hydrazine derivative reacts with the aldehyde in the presence of an acid or base catalyst to form the hydrazone linkage.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-80°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction usually targets the hydrazone linkage, converting it into the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the ethenesulfonyl group. Common reagents for these reactions include halides and nucleophiles such as thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophoric properties. It is also investigated for its potential use in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound’s hydrazone moiety allows it to form reversible covalent bonds with enzyme active sites, inhibiting their activity. The ethenesulfonyl group enhances its binding affinity to certain proteins, making it a potent inhibitor. The compound’s mechanism of action is being studied in various biological pathways, including those involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one can be compared with other similar compounds, such as:
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}benzene: This compound has a similar structure but lacks the naphthalene ring system. It exhibits different chemical reactivity and biological activity due to the absence of the naphthalene moiety.
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}anthracene: This compound contains an anthracene ring system instead of naphthalene
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}pyridine: This compound features a pyridine ring, which introduces nitrogen into the aromatic system. The nitrogen atom influences the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the naphthalene ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
116369-73-4 |
|---|---|
Formule moléculaire |
C19H16N2O4S |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-[(3-ethenylsulfonyl-4-methoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H16N2O4S/c1-3-26(23,24)18-12-14(9-11-17(18)25-2)20-21-19-15-7-5-4-6-13(15)8-10-16(19)22/h3-12,22H,1H2,2H3 |
Clé InChI |
GOEYLKZMBIXXQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


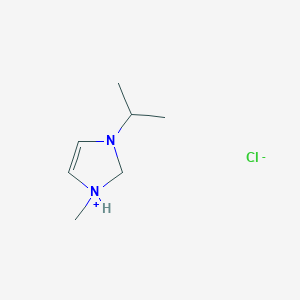
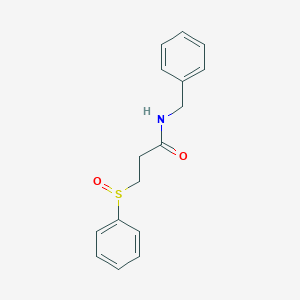

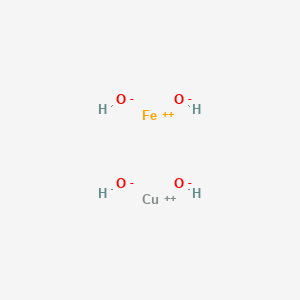

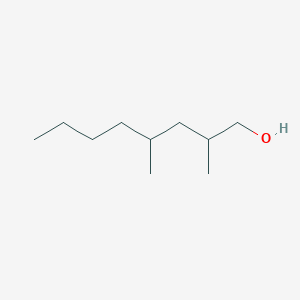
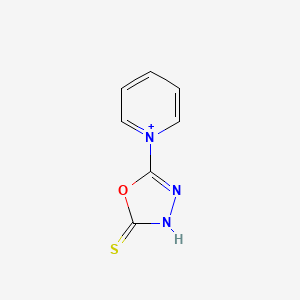
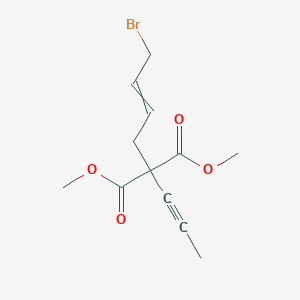
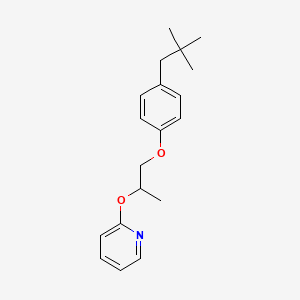
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)

